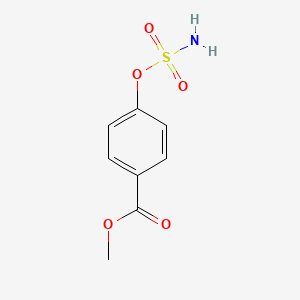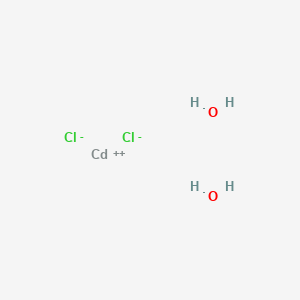
methyl 4-(sulfamoyloxy)benzoate
Übersicht
Beschreibung
methyl 4-(sulfamoyloxy)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: This compound lacks the methyl ester group but shares the sulfamoyloxy functional group.
4-Methoxybenzoic acid methyl ester: This compound has a methoxy group instead of a sulfamoyloxy group.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness
methyl 4-(sulfamoyloxy)benzoate is unique due to the presence of both the sulfamoyloxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
methyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI-Schlüssel |
LPYVSRFVXYNNGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B8286903.png)

![2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one](/img/structure/B8286911.png)





